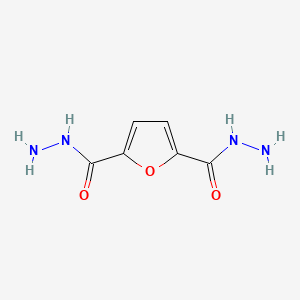

Furan-2,5-dicarbohydrazide

Description

Properties

IUPAC Name |

furan-2,5-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOBCGXDNBUEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180730 | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26095-97-6 | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Furan-2,5-dicarbohydrazide from Dimethyl 2,5-furandicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of furan-2,5-dicarbohydrazide, a valuable building block in medicinal chemistry and material science, from its precursor, dimethyl 2,5-furandicarboxylate. This document outlines the core chemical transformation, provides a detailed, representative experimental protocol, and includes essential data presentation and visualization tools to support laboratory research and development.

Introduction

This compound is a derivative of 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical. The carbohydrazide functional groups introduce unique chemical properties, making it a versatile precursor for the synthesis of various heterocyclic compounds, coordination polymers, and potential pharmaceutical agents. The most direct and common route to this compound is through the hydrazinolysis of dimethyl 2,5-furandicarboxylate (FDME). This process involves the reaction of the diester with hydrazine hydrate, leading to the formation of the desired dihydrazide.

Chemical Reaction Pathway

The synthesis of this compound from dimethyl 2,5-furandicarboxylate is a nucleophilic acyl substitution reaction. The nitrogen atoms of hydrazine act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups in dimethyl 2,5-furandicarboxylate. This results in the displacement of the methoxy groups and the formation of the more stable hydrazide functionalities. The overall reaction is typically carried out in a suitable solvent and may be driven to completion by using an excess of hydrazine hydrate.

Experimental Protocol: A Representative Procedure

3.1. Materials and Equipment

-

Reactants:

-

Dimethyl 2,5-furandicarboxylate (FDME)

-

Hydrazine hydrate (N₂H₄·H₂O), 80-100%

-

-

Solvent:

-

Ethanol (95% or absolute) or Methanol

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator (optional)

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR, Mass Spectrometry) for product characterization

-

3.2. Reaction Setup and Procedure

Step-by-Step Method:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of dimethyl 2,5-furandicarboxylate in a suitable volume of ethanol. A typical starting concentration might be in the range of 0.1 to 0.5 M.

-

Addition of Hydrazine Hydrate: While stirring at room temperature, slowly add an excess of hydrazine hydrate to the solution. A molar ratio of 1:5 to 1:10 (dimethyl 2,5-furandicarboxylate to hydrazine hydrate) is a reasonable starting point to ensure complete reaction. The addition should be done cautiously as the reaction can be exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the solvent, typically around 78-85 °C for ethanol) using a heating mantle or oil bath.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester spot.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The this compound product is often a solid that will precipitate out of the solution upon cooling. To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the isolated solid product under vacuum to remove any residual solvent.

-

Characterization: Determine the yield, melting point, and spectroscopic properties (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) of the synthesized this compound to confirm its identity and purity.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained during the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Moles of Dimethyl 2,5-furandicarboxylate | |

| Moles of Hydrazine Hydrate | |

| Molar Ratio (Ester:Hydrazine) | |

| Solvent and Volume | |

| Reaction Temperature (°C) | |

| Reaction Time (hours) | |

| Theoretical Yield (g) | |

| Actual Yield (g) | |

| Percentage Yield (%) |

Table 2: Characterization Data for this compound

| Property | Observed Value | Literature Value (if available) |

| Appearance | ||

| Melting Point (°C) | ||

| ¹H NMR (Solvent, Frequency) | ||

| δ (ppm), multiplicity, integration, assignment | ||

| ¹³C NMR (Solvent, Frequency) | ||

| δ (ppm), assignment | ||

| FT-IR (cm⁻¹) | ||

| Key absorptions (e.g., N-H, C=O, C-O-C) | ||

| Mass Spectrometry (m/z) | ||

| [M+H]⁺ or other relevant ions |

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Heating of reaction mixtures should be done with care to avoid bumping and uncontrolled boiling.

Conclusion

This technical guide provides a foundational understanding and a practical, representative protocol for the synthesis of this compound from dimethyl 2,5-furandicarboxylate. The provided diagrams and data tables offer a clear framework for executing and documenting the experimental work. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve the best possible results for their specific applications. The successful synthesis of this versatile molecule opens up numerous possibilities for the development of novel materials and potential therapeutic agents.

Spectroscopic Characterization of Furan-2,5-dicarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbohydrazide, a derivative of the bio-based platform chemical Furan-2,5-dicarboxylic acid (FDCA), holds significant potential in medicinal chemistry and material science due to the versatile reactivity of its hydrazide functional groups. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. While direct spectroscopic data for this specific compound is not extensively published, this document extrapolates the expected spectral characteristics based on its precursor, FDCA, and provides detailed experimental protocols for its analysis.

Introduction

This compound is synthesized from Furan-2,5-dicarboxylic acid (FDCA), a key renewable building block identified by the U.S. Department of Energy.[1] The structural similarity of FDCA to terephthalic acid makes it a valuable bio-based alternative for the production of polymers.[1] The conversion of the carboxylic acid groups of FDCA to carbohydrazide moieties introduces functionalities ripe for creating diverse molecular architectures, including Schiff bases and heterocyclic compounds, which are of significant interest in drug development.

This guide will detail the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound.

Synthesis Pathway

The synthesis of this compound typically proceeds through a two-step process starting from Furan-2,5-dicarboxylic acid (FDCA). First, the dicarboxylic acid is converted to its corresponding diester, commonly dimethyl or diethyl furan-2,5-dicarboxylate, to enhance its reactivity. This is often achieved by refluxing FDCA in the corresponding alcohol (methanol or ethanol) with a catalytic amount of acid. The resulting diester is then reacted with hydrazine hydrate to yield this compound.

Caption: Synthesis of this compound from FDCA.

Spectroscopic Characterization Workflow

A systematic approach is crucial for the unambiguous identification and characterization of this compound. The following workflow outlines the logical sequence of spectroscopic analyses.

Caption: General workflow for spectroscopic characterization.

Data Presentation

Spectroscopic Data for Furan-2,5-dicarboxylic acid (FDCA)

The following table summarizes the reported spectroscopic data for the precursor, FDCA, which serves as a reference for interpreting the spectra of this compound.

| Spectroscopic Technique | Solvent | Observed Signals and Assignments | Reference |

| ¹H NMR | DMSO-d₆ | δ 7.28 (s, 2H, furan-H) | [2] |

| Methanol | δ 7.26 (s, 2H, furan-H) | [3] | |

| ¹³C NMR | DMSO-d₆ | δ 158.82, 147.51, 119.26 | [2] |

| IR (cm⁻¹) | KBr | 3250-2500 (O-H stretch, broad), 1680 (C=O stretch), 1580, 1470, 1290, 970, 830, 770 | [4] |

| Mass Spectrometry (ESI-MS) | - | m/z: 155.0035 [M-H]⁻ | [2] |

Predicted Spectroscopic Data for this compound

This table presents the anticipated spectroscopic data for this compound, based on the transformation of the carboxylic acid groups to carbohydrazide groups.

| Spectroscopic Technique | Solvent | Predicted Signals and Rationale |

| ¹H NMR | DMSO-d₆ | δ ~7.0-7.2 (s, 2H, furan-H), ~4.5 (br s, 4H, -NH₂), ~9.5 (br s, 2H, -CONH-) |

| ¹³C NMR | DMSO-d₆ | δ ~160 (C=O), ~148 (furan C-O), ~115 (furan C-H) |

| IR (cm⁻¹) | KBr | ~3300 & ~3200 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II) |

| Mass Spectrometry (HRMS) | - | Expected m/z for [M+H]⁺: C₆H₉N₄O₃⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: The spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[5]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is typically used.[6]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

-

Scan a mass range that encompasses the expected molecular weight of the compound.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Use the accurate mass to calculate the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights. An isotopic labeling study using ¹³CO₂ can confirm the incorporation of carbon dioxide during synthesis.[7]

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. While direct published spectra are scarce, a combination of NMR, IR, and MS, guided by the well-documented data of its precursor FDCA, allows for a confident structural elucidation. The experimental protocols provided herein offer a robust framework for researchers to perform these analyses. This comprehensive approach ensures the identity, purity, and structural integrity of this promising furanic compound, paving the way for its further exploration in drug discovery and materials science.

References

Crystal Structure Analysis of Furan-2,5-dicarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. Its rigid furan core and the hydrogen bonding capabilities of the carbohydrazide moieties suggest its utility in the design of novel supramolecular architectures and bioactive molecules. This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and single-crystal X-ray diffraction analysis of this compound. While a dedicated crystal structure for this compound is not publicly available, this document outlines the expected structural parameters and provides detailed experimental protocols based on closely related furan-2,5-dicarboxamide derivatives. The presented data and workflows are intended to serve as a practical resource for researchers engaged in the structural elucidation of similar small molecules.

Introduction

The furan scaffold is a privileged heterocycle in drug discovery, present in numerous clinically approved drugs and biologically active compounds.[1][2] Modifications at the 2- and 5-positions of the furan ring have been shown to be crucial for modulating biological activity.[1] this compound, a derivative of the bio-based platform chemical Furan-2,5-dicarboxylic acid (FDCA)[3], combines the structural rigidity of the furan ring with the versatile coordination and hydrogen bonding properties of hydrazide groups. These features make it an attractive candidate for the development of novel pharmaceuticals, coordination polymers, and functional materials.

Understanding the three-dimensional structure of this compound at an atomic level is paramount for structure-based drug design and for predicting its solid-state properties. Single-crystal X-ray diffraction is the definitive method for obtaining such detailed structural information. This guide outlines the necessary steps to achieve this, from chemical synthesis to the final crystallographic analysis.

Synthesis and Crystallization

The synthesis of this compound typically proceeds from its corresponding dicarboxylic acid, FDCA. The general synthetic route involves the conversion of the carboxylic acid groups to a more reactive species, such as an acyl chloride or an ester, followed by reaction with hydrazine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related furan-2,5-dicarboxamides.[4]

Materials:

-

Furan-2,5-dicarboxylic acid (FDCA)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Triethylamine (Et₃N) or other suitable base

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid: A suspension of Furan-2,5-dicarboxylic acid in an anhydrous solvent is treated with an excess of thionyl chloride or oxalyl chloride and a catalytic amount of DMF. The reaction mixture is stirred at room temperature or gentle reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of Furan-2,5-dicarbonyl dichloride. The excess chlorinating agent and solvent are removed under reduced pressure.

-

Hydrazinolysis: The resulting crude acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of hydrazine hydrate (at least 2 equivalents) and a base such as triethylamine in the same solvent is added dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate (the product and triethylammonium chloride) is collected by filtration, washed with water to remove the salt, and then with a cold organic solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

Experimental Protocol: Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis.[1] Slow evaporation is a common and effective method for growing crystals of small organic molecules.[5]

Procedure:

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation or near-saturation. The choice of solvent is critical and may require screening of several options (e.g., ethanol, methanol, DMF, DMSO, or mixtures thereof).[4]

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and placed in a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.[2]

-

Crystal Harvesting: Over a period of days to weeks, crystals should form. A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in each direction is selected for analysis.[5]

Crystal Structure Determination

The following section details the standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

Procedure:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Structural Analysis

As no specific crystallographic data for this compound is publicly available, the following tables present hypothetical yet realistic data based on the analysis of a closely related furan-2,5-dicarboxamide structure. This data serves as an illustrative example of the information obtained from a single-crystal X-ray diffraction experiment.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₆H₈N₄O₃ |

| Formula weight | 184.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50 Å, b = 5.60 Å, c = 15.20 Å |

| α = 90°, β = 105.0°, γ = 90° | |

| Volume | 698.0 ų |

| Z | 4 |

| Density (calculated) | 1.75 g/cm³ |

| Absorption coefficient | 0.15 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data | 2.5° to 28.0° |

| Reflections collected | 5600 |

| Independent reflections | 1600 [R(int) = 0.04] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1600 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Largest diff. peak/hole | 0.30 and -0.25 e.Å⁻³ |

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O(1) | C(1) | 1.37 |

| O(1) | C(4) | 1.37 |

| C(1) | C(2) | 1.35 |

| C(2) | C(3) | 1.44 |

| C(3) | C(4) | 1.35 |

| C(1) | C(5) | 1.48 |

| C(4) | C(6) | 1.48 |

| C(5) | O(2) | 1.24 |

| C(5) | N(1) | 1.33 |

| N(1) | N(2) | 1.40 |

| C(6) | O(3) | 1.24 |

| C(6) | N(3) | 1.33 |

| N(3) | N(4) | 1.40 |

Selected Bond Angles (°) and Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(4) | O(1) | C(1) | 108.0 |

| C(2) | C(1) | O(1) | 110.0 |

| C(1) | C(2) | C(3) | 107.0 |

| C(4) | C(3) | C(2) | 107.0 |

| C(3) | C(4) | O(1) | 110.0 |

| O(2) | C(5) | N(1) | 123.0 |

| O(2) | C(5) | C(1) | 120.0 |

| N(1) | C(5) | C(1) | 117.0 |

| C(5) | N(1) | N(2) | 120.0 |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| O(1) | C(1) | C(5) | O(2) |

| O(1) | C(4) | C(6) | O(3) |

| C(1) | C(5) | N(1) | N(2) |

| C(4) | C(6) | N(3) | N(4) |

The planarity of the furan ring is a key feature, and the torsion angles between the ring and the carbohydrazide substituents will determine the overall molecular conformation. Intermolecular hydrogen bonds involving the hydrazide N-H donors and the carbonyl and furan oxygen acceptors are expected to dominate the crystal packing, leading to the formation of extended networks.

Visualizations

Workflow for Synthesis and Crystal Structure Analysis

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and crystal structure analysis of this compound. By following the outlined experimental protocols, researchers can obtain high-quality single crystals and determine the precise three-dimensional structure of this and related molecules. The provided crystallographic data, although illustrative, highlights the key structural parameters that are essential for understanding the molecule's properties and for its application in drug design and materials science. The workflow diagram offers a clear visual representation of the entire process, from starting materials to the final elucidated structure. This guide serves as a valuable resource for scientists seeking to explore the rich structural chemistry of furan-based compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Properties of Furan-2,5-dicarbohydrazide

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal properties of this compound. While this compound serves as a critical ligand in the development of advanced materials, particularly energetic coordination polymers, its own thermal characteristics are less extensively documented. This document collates available data on the thermal behavior of this compound, details relevant experimental methodologies, and presents logical workflows for its analysis and application.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest as a versatile building block in supramolecular chemistry and materials science. Its structure, featuring a central furan ring flanked by two carbohydrazide groups, allows it to act as a multidentate ligand, capable of coordinating with various metal ions. This property has been extensively exploited in the synthesis of energetic coordination polymers (ECPs) and metal-organic frameworks (MOFs). Understanding the thermal properties of this compound is paramount for ensuring the stability, safety, and performance of these resulting high-energy materials. Thermal analysis provides critical data on melting point, decomposition temperature, and the thermodynamic stability of the molecule, which are essential parameters for its handling, storage, and application in fields such as energetic materials and pharmaceuticals.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a Furan-2,5-dicarboxylic acid derivative with hydrazine hydrate. A common precursor is Furan-2,5-dicarboxylic acid, which is first converted to its more reactive diester or diacyl chloride derivative.

Thermal Properties

The thermal properties of pure this compound are not extensively detailed in the scientific literature. However, its melting point has been reported. The majority of thermal analysis data available pertains to its coordination complexes, which highlights its primary application in materials science.

Quantitative Thermal Data

The following table summarizes the known quantitative thermal data for this compound and one of its notable energetic coordination polymers for context.

| Compound/Complex | Property | Value (°C) | Analytical Method |

| This compound | Melting Point | 218-222 [1][2] | Not Specified |

| [Ag(FDCA)(ClO4)]n (ECP-1) | Decomposition Temp. (Td) | 177 | Differential Scanning Calorimetry/Thermogravimetric Analysis (DSC/TGA) |

FDCA in the complex stands for this compound.

A Safety Data Sheet (SDS) for this compound indicates that the substance is stable under recommended storage conditions and that thermal decomposition can lead to the release of irritating gases and vapors. However, a specific decomposition temperature is not provided in the SDS.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure this compound are not widely published. Therefore, this section provides a generalized, standard methodology for conducting such analyses, which would be applicable to this compound.

Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for the preparation of carbohydrazides from esters.

-

Esterification: Furan-2,5-dicarboxylic acid is refluxed with an excess of an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce the corresponding diester (dimethyl furan-2,5-dicarboxylate). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure, and the crude ester is purified, typically by recrystallization.

-

Hydrazinolysis: The purified dimethyl furan-2,5-dicarboxylate is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added to the solution. The mixture is then refluxed for several hours. The product, this compound, often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

Thermal Analysis

The following are standard procedures for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC):

-

A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum crucible.

-

The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.

-

The sample and reference crucibles are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks in the resulting thermogram.

Thermogravimetric Analysis (TGA):

-

A small amount of the sample (typically 2-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed onto the TGA balance mechanism.

-

The furnace is sealed, and the system is purged with an inert or reactive gas at a constant flow rate.

-

The sample is heated according to a predefined temperature program (e.g., a linear ramp of 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to volatilization or decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Application in Energetic Coordination Polymers

The primary role of this compound in the literature is as a ligand for the construction of energetic coordination polymers. Its thermal stability is a key factor that influences the properties of the final material.

References

Solubility Profile of Furan-2,5-dicarbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of Furan-2,5-dicarbohydrazide

Based on available synthesis and characterization data, this compound exhibits limited solubility in a range of common solvents. The following table summarizes the qualitative solubility profile of the compound.

| Solvent | Solubility | Remarks |

| Water | Insoluble | The compound does not readily dissolve in neutral water. |

| Common Organic Solvents | Insoluble | Includes solvents such as alcohols, ethers, and chlorinated hydrocarbons. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A suitable solvent for dissolving the compound for analysis and reactions. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent in which the compound is soluble. |

| Basic Water (e.g., aq. NaOH) | Soluble | The compound dissolves in basic aqueous solutions, likely due to the deprotonation of the hydrazide groups, forming a more soluble salt. |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from documented laboratory procedures. The synthesis typically involves the reaction of a diester of 2,5-furandicarboxylic acid with hydrazine hydrate.

Materials:

-

Dimethyl-2,5-furandicarboxylate

-

Hydrazine hydrate

-

Ethanol (or another suitable alcohol)

Procedure:

-

A suspension of dimethyl-2,5-furandicarboxylate is prepared in ethanol.

-

Hydrazine hydrate is added to the suspension.

-

The reaction mixture is heated under reflux for a specified period.

-

As the reaction progresses, the solid diester is consumed, and a new solid, this compound, precipitates out of the solution.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated this compound is collected by filtration.

-

The collected solid is washed with ethanol to remove any unreacted starting materials and by-products.

-

The final product is dried under vacuum to yield pure this compound.

General Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable approach to determine the solubility of this compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Selected solvent

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid settles.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution in the pre-weighed vial using a suitable method (e.g., gentle heating, vacuum oven, or rotary evaporator).

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for experimental solubility determination.

Caption: Synthesis of this compound.

Caption: Workflow for Solubility Determination.

Quantum Chemical Calculations for Furan-2,5-dicarbohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a representative quantum chemical study of Furan-2,5-dicarbohydrazide. As of the latest literature search, specific computational studies on this molecule are not publicly available. Therefore, the quantitative data presented herein is illustrative and derived from established computational methodologies for similar molecular structures. This guide serves to provide a framework for such an investigation.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural similarity to furan-2,5-dicarboxylic acid (FDCA), a key bio-based platform chemical. The incorporation of hydrazide moieties introduces unique chemical properties, making it a potential candidate in medicinal chemistry and materials science. Hydrazides and their derivatives are known to exhibit a wide range of biological activities.[1][2][3] Quantum chemical calculations provide a powerful, non-experimental method to investigate the molecular structure, electronic properties, and reactivity of such novel compounds.[4][5][6]

This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound. The methodologies described are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[7][8] The aim is to provide researchers with a foundational understanding of the molecule's intrinsic properties, which can inform further experimental work and application development.

Experimental Protocols: Computational Methodology

The quantum chemical calculations outlined here are performed using established theoretical models to ensure accuracy and comparability with potential future experimental data.

2.1. Geometry Optimization

The initial 3D structure of this compound is constructed using standard bond lengths and angles. This structure is then optimized to find the global minimum on the potential energy surface. The optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy.[6][9] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a stable equilibrium state.

2.2. Vibrational Frequency Analysis

To confirm that the optimized geometry represents a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be valuable for experimental identification and characterization.

2.3. Electronic Properties Analysis

Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound. These calculations are performed on the optimized geometry.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4][10]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting intermolecular interactions.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated, including electronegativity (χ), chemical hardness (η), and global softness (S).[5][6] These parameters provide quantitative measures of the molecule's reactivity.

2.4. Software

All calculations are typically performed using a comprehensive computational chemistry software package, such as Gaussian, ORCA, or Spartan.

Data Presentation: Illustrative Quantitative Results

The following tables summarize the illustrative quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C1-O1 | 1.36 |

| C4-C5 | 1.35 | |

| C1-C2 | 1.45 | |

| C2=O2 | 1.23 | |

| C2-N1 | 1.35 | |

| N1-N2 | 1.42 | |

| Bond Angle | C4-O1-C1 | 108.5 |

| O1-C1-C2 | 115.0 | |

| C1-C2-N1 | 118.2 | |

| C2-N1-N2 | 120.5 | |

| Dihedral Angle | O1-C1-C2-N1 | 178.5 |

| C1-C2-N1-N2 | -175.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹) | Vibrational Assignment |

| ν1 | 3450 | N-H stretching (asymmetric) |

| ν2 | 3380 | N-H stretching (symmetric) |

| ν3 | 3120 | C-H stretching (furan ring) |

| ν4 | 1685 | C=O stretching (amide I) |

| ν5 | 1580 | N-H bending (amide II) |

| ν6 | 1450 | C=C stretching (furan ring) |

| ν7 | 1050 | C-O-C stretching (furan ring) |

Table 3: Electronic Properties and Global Reactivity Descriptors

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Global Softness (S) | 0.357 |

Visualization of Molecular Structure and Computational Workflow

Visual representations are crucial for understanding the molecular structure and the logical flow of the computational study.

Caption: Molecular graph of this compound.

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide provides a comprehensive overview of the theoretical approach for the quantum chemical investigation of this compound. The detailed methodology, from geometry optimization to the calculation of electronic properties, offers a robust framework for future computational studies. The illustrative data presented in the tables and the visual workflows serve as a practical reference for researchers in the fields of computational chemistry, drug design, and materials science. The insights gained from such theoretical studies are invaluable for understanding the fundamental properties of novel molecules and guiding their experimental synthesis and application.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scirp.org [scirp.org]

- 6. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]

- 7. Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional theory simulations of complex hydride and carbon-based hydrogen storage materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantum Chemical Studies of Some Hydrazone Derivatives | Scilit [scilit.com]

- 10. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Properties of Carbohydrazide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide, a chemical compound with the formula OC(N₂H₃)₂, and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1][2][3][4] These compounds, characterized by the presence of a carbohydrazide moiety (-NHNHCONHNH-), have garnered significant attention in medicinal chemistry and drug development. Their structural features allow for the synthesis of a wide array of derivatives, including Schiff bases and heterocyclic compounds, which have demonstrated potent antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties.[2][4][5] This technical guide provides a comprehensive overview of the core biological properties of carbohydrazide compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Synthesis of Carbohydrazide Derivatives

The synthesis of carbohydrazide derivatives, particularly Schiff bases, is a common strategy to enhance their biological activity. The general approach involves the condensation reaction of a carbohydrazide with an appropriate aldehyde or ketone.[6][7]

General Synthesis Protocol for Carbohydrazide Schiff Bases

A typical synthesis involves dissolving the carbohydrazide and a substituted aldehyde in a suitable solvent, such as ethanol or methanol, often with a few drops of a catalyst like glacial acetic acid.[5][8][9] The reaction mixture is then refluxed for a period ranging from a few hours to several hours.[7][8] Upon cooling, the resulting Schiff base derivative often precipitates out of the solution and can be purified by recrystallization.[7]

The workflow for a typical synthesis and subsequent biological evaluation is illustrated in the diagram below.

Antimicrobial Properties

Carbohydrazide derivatives, especially their Schiff bases, have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][9][10] The antimicrobial efficacy is often attributed to the azomethine group (-C=N-) in the Schiff base derivatives, which can interfere with microbial cell wall synthesis or other essential cellular processes.[9]

Quantitative Antimicrobial Data

The antimicrobial activity of carbohydrazide compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyridine carbohydrazide derivative | Pseudomonas aeruginosa | 4 - 16 | [1] |

| Pyridine carbohydrazide derivative | Staphylococcus aureus | 2 - 16 | [1] |

| Pyridine carbohydrazide derivative | Candida spp. | 16 - 24 | [1] |

| Pyrazine-2-carbohydrazide derivative | S. aureus | 180 - 210 | [2] |

| Pyrazine-2-carbohydrazide derivative | B. subtilis | 180 - 200 | [2] |

| Pyrazine-2-carbohydrazide derivative | E. coli | 200 | [2] |

Experimental Protocol: Agar Well Diffusion Method

A common method to screen for antimicrobial activity is the agar well diffusion assay.[6]

-

Preparation of Media and Inoculum: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify. A standardized inoculum of the test microorganism is uniformly spread over the agar surface.

-

Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Properties

Many carbohydrazide derivatives exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body.[11][12] This property is crucial in combating oxidative stress, a condition linked to various chronic diseases. The antioxidant mechanism of carbohydrazide compounds often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals.[8][13]

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound Type | Assay | IC₅₀ (µM) | Reference |

| Benzofuran carbohydrazide derivative | DPPH | Varies | [11] |

| Dihydropyrazole-carbohydrazide derivative | DPPH | 16 - 38 | [14] |

| Hydrazide-hydrazone derivative | DPPH | 22.15 - 34.23 | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the test compound indicates its radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is then determined from a plot of scavenging activity against the concentration of the test compound.

Anticancer Properties

Carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[16][17]

Quantitative Anticancer Data

The anticancer activity is typically reported as the IC₅₀ value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyrazole-carbohydrazide derivative | MCF-7 (Breast) | Varies | [14] |

| Dihydropyrazole-carbohydrazide derivative | MDA-MB-231 (Breast) | Varies | [14] |

| Benzothiazolecarbohydrazide-sulfonate conjugate | MCF-7 (Breast) | 78.8 | [3] |

| Benzothiazolecarbohydrazide-sulfonate conjugate | HCT-116 (Colon) | 81.4 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined from a dose-response curve.

Signaling Pathways in Anticancer Activity

Carbohydrazide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[18][19][20][21][22]

Furthermore, some carbohydrazide derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[17][23] This is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and CDK1.[17]

Enzyme Inhibition

Carbohydrazide derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and α-glucosidase, which are implicated in several diseases.[5][24]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. Some carbohydrazide derivatives have shown potent inhibitory activity against various CA isoforms.

Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency is often expressed as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound Type | CA Isoform | Kᵢ (nM) | Reference |

| Sulfonyl semicarbazide | hCA XII | 0.59 - 0.82 | [12] |

| Sulfonyl semicarbazide | hCA IX | 20.5 - 81.3 | [12] |

| Sulfonyl semicarbazide | hCA II | 3.5 - 71.8 | [12] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The esterase activity of carbonic anhydrase can be measured using p-nitrophenyl acetate (p-NPA) as a substrate.

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the carbonic anhydrase enzyme, a solution of the substrate p-NPA in a suitable solvent (e.g., acetone), and solutions of the test inhibitors.

-

Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and the inhibitor solution.

-

Initiation of Reaction: Start the reaction by adding the p-NPA substrate solution.

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ and Kᵢ values can then be calculated.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion. Its inhibition can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. Several carbohydrazide derivatives have been identified as potent α-glucosidase inhibitors.[16][24]

Quantitative α-Glucosidase Inhibition Data

| Compound Type | IC₅₀ (µM) | Reference |

| 1,2-Benzothiazine 1,1-dioxide carbohydrazide | 4.2 - 29.2 | [24] |

| 4-Hydroxyquinolinone-hydrazone | 93.5 - 575.6 | [16] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[25][26][27]

-

Reagent Preparation: Prepare a phosphate buffer, a solution of α-glucosidase, a solution of pNPG, and solutions of the test inhibitors.

-

Reaction Mixture: In a 96-well plate, pre-incubate the enzyme solution with the inhibitor in the buffer.

-

Initiation of Reaction: Add the pNPG solution to start the reaction.

-

Incubation and Termination: Incubate the reaction mixture at a specific temperature (e.g., 37°C). Stop the reaction by adding a basic solution, such as sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at around 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

Carbohydrazide and its derivatives constitute a promising class of compounds with a wide range of biological activities. Their ease of synthesis and the potential for structural modification make them attractive candidates for the development of new therapeutic agents. This guide has provided a comprehensive overview of their antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly in the context of cancer, opens up new avenues for targeted drug design. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbohydrates and their free radical scavenging capability: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. dovepress.com [dovepress.com]

- 23. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Alpha-glucosidase inhibition and molecular docking studies of 1,2-benzothiazine 1,1-dioxide based carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of Mitochondrial Dynamics Preferentially Targets Pancreatic Cancer Cells with Enhanced Tumorigenic and Invasive Potential - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Furan-2,5-dicarbohydrazide as a Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of furan-2,5-dicarbohydrazide as a versatile ligand. The document details the necessary precursors, outlines a step-by-step synthesis protocol, and presents methods for the preparation of its transition metal complexes. Furthermore, it explores the potential antimicrobial mechanism of action of this class of compounds, offering insights for drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a central furan ring with carbohydrazide groups at the 2 and 5 positions. This structure provides multiple coordination sites (N and O atoms), making it an excellent candidate as a chelating ligand for various metal ions. The resulting metal complexes have garnered interest for their potential applications in catalysis, materials science, and particularly in the development of novel therapeutic agents due to their diverse biological activities. The synthesis of this ligand is typically achieved through the hydrazinolysis of a corresponding furan-2,5-dicarboxylate ester.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of a suitable precursor, typically dimethyl or diethyl furan-2,5-dicarboxylate, from furan-2,5-dicarboxylic acid (FDCA). This is followed by the reaction of the diester with hydrazine hydrate.

Precursor Synthesis: Dimethyl Furan-2,5-dicarboxylate

Furan-2,5-dicarboxylic acid (FDCA) serves as the primary starting material. It can be synthesized from various renewable resources, making this a green synthetic route. The esterification of FDCA to its dimethyl ester is a crucial step to facilitate the subsequent reaction with hydrazine.

Experimental Protocol: Synthesis of Dimethyl Furan-2,5-dicarboxylate

-

Materials: Furan-2,5-dicarboxylic acid (FDCA), Thionyl chloride (SOCl₂), Methanol (MeOH, anhydrous), Ice.

-

Procedure:

-

A mixture of Furan-2,5-dicarboxylic acid is heated to 70°C with stirring until dissolution.

-

The solution is then cooled to room temperature.

-

Thionyl chloride (in an equimolar amount to the diacid) is added dropwise to the solution.

-

The resulting solution is heated again to 70°C and stirred for an additional three hours.

-

The reaction mixture is then quenched in ice.

-

The precipitated dimethyl furan-2,5-dicarboxylate, which appears as white floccules, is collected by filtration.

-

The solid product is washed repeatedly with cold methanol.

-

The purified dimethyl furan-2,5-dicarboxylate is dried at 25°C under vacuum for 8 hours.

-

| Parameter | Value |

| Yield | Not explicitly stated in the provided source, but this is a standard high-yielding esterification. |

| Appearance | White floccules |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.23 (s, 2H, furan-H), 3.92 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.2 (C=O), 147.1 (C-O-C), 118.8 (C-H), 52.4 (-OCH₃) |

| Mass Spec (HRMS-ESI) | m/z: [M+Na]⁺ calculated for C₈H₈O₅Na: 207.0264; Found: 207.0264. |

Synthesis of this compound

The final step involves the conversion of the dimethyl furan-2,5-dicarboxylate to this compound through reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

Materials: Dimethyl furan-2,5-dicarboxylate, Hydrazine hydrate (80% solution), Ethanol.

-

Procedure:

-

A solution of dimethyl furan-2,5-dicarboxylate (1.84 g, 10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask.

-

Hydrazine hydrate (80%, 2.5 g, 40 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After reflux, the mixture is cooled to room temperature, during which a white solid precipitates.

-

The precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum.

-

| Parameter | Value |

| Appearance | White solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.77 (s, 2H, -NH), 7.18 (s, 2H, furan-H), 4.55 (s, 4H, -NH₂) |

| Other Characterization Data | Specific yield, melting point, ¹³C NMR, IR, and MS data for this exact compound are not detailed in the readily available literature but can be expected to be consistent with similar carbohydrazide structures. |

This compound as a Ligand in Metal Complexes

This compound is an effective ligand for the formation of transition metal complexes. The following is a general protocol that can be adapted for various metal salts.

Experimental Protocol: Synthesis of Transition Metal Complexes

-

Materials: this compound, Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O), Methanol.

-

Procedure:

-

A solution of the respective metal salt (1 mmol) in methanol (10 mL) is prepared.

-

A solution of this compound (1 mmol) in methanol (20 mL) is prepared, possibly with gentle heating to aid dissolution.

-

The metal salt solution is added dropwise to the ligand solution with continuous stirring.

-

The reaction mixture is refluxed for 3-4 hours.

-

The resulting colored precipitate (the metal complex) is collected by filtration, washed with methanol, and dried in a desiccator over anhydrous CaCl₂.

-

| Metal Ion | Complex Color (Typical) |

| Co(II) | Pink/Violet |

| Ni(II) | Green |

| Cu(II) | Blue/Green |

Visualization of Synthetic and Mechanistic Pathways

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the precursor furan-2,5-dicarboxylic acid to the final this compound ligand.

Caption: Synthetic route to this compound.

Proposed Antimicrobial Mechanism of Action

Hydrazide-containing compounds have been investigated for their antimicrobial properties. One proposed mechanism of action for similar compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.

Caption: Proposed inhibition of DNA gyrase by the ligand.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its application as a ligand. The straightforward synthetic route, coupled with the ligand's versatile coordination chemistry, makes it an attractive target for further research and development. The exploration of its metal complexes and their potential biological activities, such as antimicrobial effects, opens avenues for the design of new therapeutic agents. Researchers are encouraged to build upon the protocols and data presented herein to further investigate the properties and applications of this promising compound.

In-Depth Technical Guide to Furan-2,5-dicarbohydrazide (CAS No. 26095-97-6): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2,5-dicarbohydrazide, identified by CAS number 26095-97-6, is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including the furan ring and two hydrazide moieties, allow for the synthesis of a diverse range of derivatives with significant biological activities and applications in coordination chemistry. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and the preparation of its key derivatives, and an exploration of its current and potential applications, particularly in the development of novel antimicrobial agents.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₆H₈N₄O₃ and a molecular weight of 184.16 g/mol [1]. While extensive experimental data on its physical properties is not widely published, its structure suggests it is a polar molecule with the potential for extensive hydrogen bonding, influencing its solubility and melting point.

| Property | Value | Reference |

| CAS Number | 26095-97-6 | [1] |

| Molecular Formula | C₆H₈N₄O₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-Furandicarboxylic acid, dihydrazide | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the hydrazinolysis of dimethyl 2,5-furandicarboxylate. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis from Dimethyl 2,5-furandicarboxylate

Materials:

-

Dimethyl 2,5-furandicarboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve dimethyl 2,5-furandicarboxylate in absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product in a desiccator or under vacuum to obtain pure this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various derivatives, including Schiff bases, which are known for their coordination chemistry and biological activities.

Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction of the hydrazide groups of this compound with aldehydes or ketones. These Schiff bases can then act as ligands to form metal complexes.

Experimental Protocol: Synthesis of a Bis-Schiff Base from this compound and a Substituted Benzaldehyde

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde) (2 equivalents)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Suspend this compound in ethanol or methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add two equivalents of the chosen substituted benzaldehyde to the suspension.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours[3]. The reaction can be monitored by TLC.

-

Upon completion, the Schiff base product will often precipitate from the reaction mixture upon cooling.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

Biological Activity and Potential Applications

Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated promising antimicrobial properties.

Antimicrobial Activity

Schiff bases derived from furan-2-carbaldehyde and other furan derivatives have shown significant activity against various bacterial and fungal strains[4][5]. The antimicrobial efficacy is often enhanced upon coordination with transition metal ions[6]. The proposed mechanism of action for many Schiff bases involves the chelation of metal ions essential for microbial growth or the interaction with cellular macromolecules, leading to the disruption of normal cellular processes.

While the specific signaling pathways affected by this compound derivatives are not yet fully elucidated, the antimicrobial activity of furan-based compounds is often attributed to their ability to interfere with microbial enzymatic activity and growth[4]. The presence of the furan ring and the azomethine group in the Schiff base derivatives are thought to be crucial for their biological activity[5].

Applications in Materials Science

The parent molecule, furan-2,5-dicarboxylic acid, is a key building block for bio-based polymers and metal-organic frameworks (MOFs)[7][8]. This compound, with its reactive hydrazide groups, also holds potential as a linker for the synthesis of novel coordination polymers and MOFs with unique structural and functional properties.

Synthesis of Metal-Organic Frameworks (MOFs)

The synthesis of MOFs using furan-2,5-dicarboxylic acid typically involves solvothermal or hydrothermal methods where the dicarboxylic acid and a metal salt are reacted in a suitable solvent at elevated temperatures[7]. While specific protocols for this compound in MOF synthesis are less common, its structural similarity to other dicarboxylate linkers suggests its potential in creating novel frameworks.

Suppliers

This compound (CAS 26095-97-6) is available from several chemical suppliers for research and development purposes. It is important to source from reputable suppliers who provide a certificate of analysis to ensure the purity and identity of the compound.